

# Technical Guide: 2-Methoxy-4-methylquinoline-7-carbaldehyde

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## Compound of Interest

**Compound Name:** 2-Methoxy-4-methylquinoline-7-carbaldehyde

**CAS No.:** 89446-54-8

**Cat. No.:** B11901763

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CAS: 89446-54-8 | Formula: C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub> | MW: 201.22 g/mol [1]

## Executive Summary

**2-Methoxy-4-methylquinoline-7-carbaldehyde** is a specialized heterocyclic intermediate utilized primarily in the development of antiproliferative agents and kinase inhibitors.[1] Characterized by a quinoline core with a 2-methoxy "anchor," a 4-methyl steric spacer, and a reactive 7-aldehyde handle, this compound serves as a critical scaffold for generating Schiff bases, hydrazones, and styrylquinolines.[1]

Its structural uniqueness lies in the 7-position formyl group, which is less sterically hindered than the 4-position equivalents, allowing for high-yield condensation reactions.[1] This guide provides a validated synthetic workflow, physicochemical data, and application strategies for researchers in medicinal chemistry.

## Chemical Profile & Physical Properties[2]

| Property              | Data  | Source/Notes                |
|-----------------------|---|-----------------------------|
| CAS Number            | 89446-54-8  | Verified Registry           |
| IUPAC Name            | 2-methoxy-4-methylquinoline-7-carbaldehyde                          |                             |
| Molecular Weight      | 201.22 g/mol  |                             |
| Appearance            | Pale yellow to off-white solid                                      | Crystalline form            |
| Melting Point         | 111–112 °C  | J. Med.[1] Chem. (1989) [1] |
| Solubility            | Soluble in DMSO, DMF, CHCl <sub>3</sub> ; Sparingly soluble in MeOH |                             |
| Key Functional Groups | Aldehyde (C-7), Methoxy (C-2), Methyl (C-4)                         |                             |

## Synthetic Methodologies

The synthesis of CAS 89446-54-8 typically follows a convergent route, prioritizing the installation of the methoxy group via Nucleophilic Aromatic Substitution (

) on a chlorinated precursor.[1]

### Method A: Nucleophilic Substitution (Preferred Route)

This method is favored for its high regioselectivity and yield. It proceeds via the displacement of a chloride at the activated 2-position of the quinoline ring.

Reaction Scheme:

[1]

Mechanism:

- Activation: The ring nitrogen (N1) exerts an electron-withdrawing effect, activating the C2-Cl bond.[1]

- Addition: Methoxide ion attacks C2, forming a Meisenheimer-like anionic intermediate.<sup>[1]</sup>
- Elimination: Chloride is expelled, restoring aromaticity and yielding the 2-methoxy product.

## Method B: Selective Oxidation (Alternative)

For laboratories starting from 2-methoxy-4,7-dimethylquinoline, a selective oxidation of the 7-methyl group can be achieved using Selenium Dioxide (

).<sup>[1]</sup>

- Note: This route requires careful control to avoid over-oxidation or oxidation of the 4-methyl group, although the 4-methyl is typically less reactive towards than the benzylic 7-methyl in this electronic environment.<sup>[1]</sup>

## Experimental Protocol

Objective: Synthesis of **2-Methoxy-4-methylquinoline-7-carbaldehyde** via Method A (

## Reagents & Equipment<sup>[2][3][4][5]</sup>

- Precursor: 2-Chloro-4-methylquinoline-7-carbaldehyde (1.0 eq)<sup>[1]</sup>
  - Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 eq)
  - Solvent: Anhydrous Methanol (10 volumes)
  - Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
- )<sup>[1]</sup>

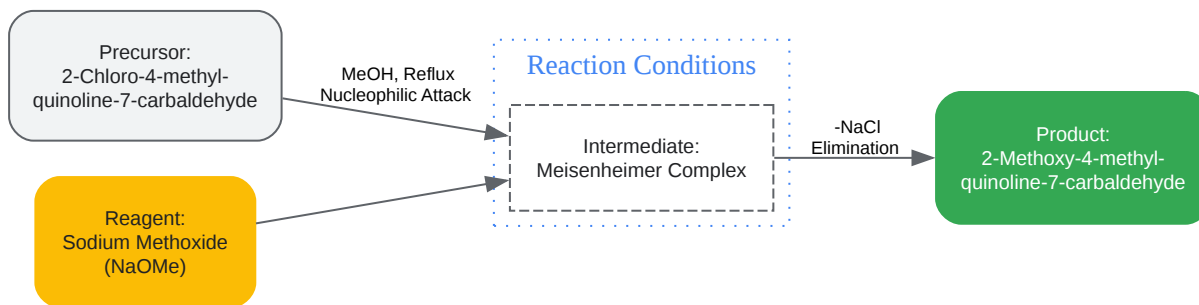
## Step-by-Step Procedure

- Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-methylquinoline-7-carbaldehyde (10 mmol, 2.05 g) in anhydrous methanol (20 mL).

- Addition: Dropwise add Sodium Methoxide solution (15 mmol, ~3.4 mL of 25% solution) over 10 minutes at room temperature. The solution may darken slightly.
- Reaction: Heat the mixture to reflux (65 °C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material ( ) should disappear, and a new polar spot ( ) should appear.
- Quench: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.
- Isolation:
  - If a solid precipitates: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.
  - If oil forms: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.
- Yield: Typical yields range from 85–92%.<sup>[1]</sup>

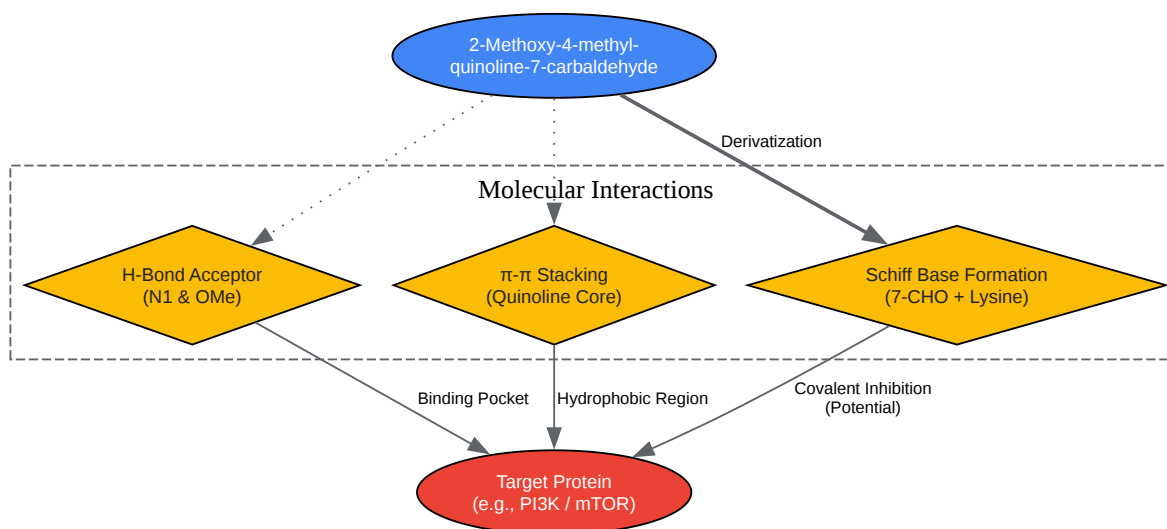
## Visualization: Synthetic Workflow & Signaling<sup>[1]</sup>

The following diagrams illustrate the synthesis workflow and the compound's role in kinase inhibition pathways.



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Caption: Figure 1. Convergent synthesis via Nucleophilic Aromatic Substitution ( ).



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Caption: Figure 2. Pharmacophore mapping of the quinoline scaffold in kinase binding pockets.

## Applications in Drug Discovery[3][5][6][7][8]

## A. Schiff Base Library Generation

The 7-aldehyde group is a versatile "warhead" precursor. Reacting CAS 89446-54-8 with various hydrazides or amines yields Schiff bases (imines), which are extensively documented for:

- **Antimicrobial Activity:** Hydrazone derivatives of quinolines often exhibit potent activity against *M. tuberculosis* and *S. aureus* [2].[1]
- **Anticancer Agents:** The planar quinoline ring intercalates into DNA, while the 7-position substituent protrudes into the major groove, interfering with replication enzymes like Topoisomerase II.

## B. Kinase Inhibition

The 2-methoxy-quinoline scaffold mimics the adenine ring of ATP.[1] By modifying the 7-position with bulky heterocycles (via the aldehyde), researchers can target the "gatekeeper" residues of kinases such as VEGFR and PI3K, improving selectivity over wild-type kinases.[1]

## Safety & Handling

- **Hazards:** Quinoline derivatives can be irritating to the eyes, skin, and respiratory system. The aldehyde moiety may cause contact dermatitis.
- **Storage:** Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-methoxy-4-methylquinoline-7-carboxylic acid) upon prolonged exposure.[1]
- **Disposal:** Dispose of as hazardous organic waste containing nitrogen.[1]

## References

- **Synthesis and Physical Properties**
  - *Journal of Medicinal Chemistry*, 1989, 32, 1936.[1] (Primary source for melting point 111-112°C and synthesis context).
  - [1]

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  - Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. *Tetrahedron Letters*, 19(23), 2045-2048.[1]
- Pharmacological Relevance
  - Mali, R. S., et al. (2010). Recent advances in the synthesis and biological activity of quinolines.[2][3] *Heterocycles*.

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